molecular formula C26H21N3O5 B10778118 c2-Hydroperoxy-coelenterazine CAS No. 1161931-09-4

c2-Hydroperoxy-coelenterazine

Cat. No.: B10778118
CAS No.: 1161931-09-4
M. Wt: 455.5 g/mol
InChI Key: HOSWCJDTHOAORT-SANMLTNESA-N
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Description

c2-Hydroperoxy-coelenterazine is a derivative of coelenterazine, a luciferin compound found in various bioluminescent marine organisms. This compound plays a crucial role in the bioluminescence of these organisms by participating in light-emitting reactions. This compound is particularly significant due to its involvement in the bioluminescent reactions of photoproteins such as aequorin and obelin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c2-Hydroperoxy-coelenterazine typically involves the modification of coelenterazine at the C-2 positionOne common method involves the reaction of coelenterazine with hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of its applications. the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

c2-Hydroperoxy-coelenterazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts or bases .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. Oxidation reactions can produce various oxidized derivatives, while reduction reactions yield coelenterazine or other reduced forms. Substitution reactions result in the formation of coelenterazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of c2-Hydroperoxy-coelenterazine involves its role as a substrate in bioluminescent reactions. In the presence of calcium ions, photoproteins such as aequorin bind to this compound, leading to the formation of an intermediate complex. This complex undergoes oxidative decarboxylation, resulting in the emission of light. The molecular targets and pathways involved include the binding of calcium ions to specific sites on the photoprotein, which triggers the bioluminescent reaction .

Properties

CAS No.

1161931-09-4

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C26H21N3O5/c30-20-10-6-18(7-11-20)15-26(34-33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2/t26-/m0/s1

InChI Key

HOSWCJDTHOAORT-SANMLTNESA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=N[C@@](C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O

Origin of Product

United States

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